molecular formula C20H22N2O5 B2991520 2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 896272-83-6

2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B2991520
CAS No.: 896272-83-6
M. Wt: 370.405
InChI Key: XNCWUKCSNKBRMO-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyphenyl and pyrrolidinyl groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with an appropriate acylating agent to form an intermediate, which is then reacted with a pyrrolidinyl derivative under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or dimethyl sulfoxide, and catalysts like triethylamine or pyridine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(2-Methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

When compared to similar compounds, 2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide stands out due to its unique structural features and potential applications. Similar compounds include:

    2-(2-Methoxyphenoxy)-1,3-propanediol: Used in the synthesis of other organic compounds and as a reagent in various reactions.

    1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-16-7-5-6-15(11-16)22-12-14(10-20(22)24)21-19(23)13-27-18-9-4-3-8-17(18)26-2/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCWUKCSNKBRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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